

Application Notes and Protocols for Aquateric® Enteric Coating in Fluidized Bed Coaters

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquateric® is an aqueous enteric coating system based on cellulose acetate phthalate (CAP), a polymer widely used to protect acid-labile drugs from the gastric environment and to prevent gastric irritation from certain active pharmaceutical ingredients.[1][2] This document provides detailed application notes and protocols for applying **Aquateric**® using a fluidized bed coater, a common technique for coating particles, granules, pellets, and tablets.[3][4] The information herein is intended to serve as a comprehensive guide for developing and optimizing the enteric coating process.

Principle of Enteric Coating with Aquateric®

Aquateric® functions by remaining insoluble in the low pH environment of the stomach (pH 1-3) and readily dissolving in the higher pH of the small intestine (typically above pH 6). This pH-dependent solubility is conferred by the carboxylic acid groups on the phthalate moiety of the CAP polymer. In aqueous dispersions, these groups are typically neutralized to facilitate dispersion, and upon drying, they form a continuous film.

Key Process Parameters for Fluidized Bed Coating

The quality and performance of the enteric coating are critically dependent on the interplay of several process parameters.[5] Optimization of these parameters is essential to achieve a



uniform, continuous film free of defects, ensuring reliable enteric protection. The following tables summarize typical starting parameters and their potential ranges for aqueous enteric coating in a fluidized bed system. These values are derived from general knowledge of aqueous enteric coating and may require optimization for specific formulations and equipment. [6][7][8]

Table 1: General Process Parameters for Aquateric® Coating in a Fluidized Bed Coater



Parameter	Typical Range	Unit	Influence on Coating Quality
Inlet Air Temperature	40 - 70	°C	Affects drying efficiency. Too high can cause spray drying before reaching the substrate; too low can lead to overwetting and agglomeration.[9]
Outlet Air/Product Temperature	30 - 45	°C	A critical parameter indicating the drying conditions within the bed. It is a function of inlet temperature, spray rate, and evaporation.[10]
Spray Rate	10 - 100	g/min/kg	Determines the rate of coating application. Must be balanced with drying capacity to avoid overwetting or premature drying.[3]
Atomization Air Pressure	1.5 - 3.0	bar	Controls droplet size. Higher pressure leads to smaller droplets, which can improve coating uniformity but may also increase spray drying.[3][10]
Air Volume/Fluidization	-	m³/h	Must be sufficient to ensure proper fluidization and circulation of the substrate for uniform



			coating. Varies significantly with equipment and batch size.
Percent Weight Gain	5 - 15	% w/w	The amount of coating applied, critical for achieving enteric protection. Higher weight gains generally provide more robust protection.[11][12]

Table 2: Aquateric® Suspension Preparation Parameters



Parameter	Value	Unit	Notes
Aquateric® Solids Concentration	15 - 25	% w/w	Higher concentrations can increase process efficiency but may also increase viscosity, affecting atomization.
Plasticizer Level (e.g., Triethyl Citrate, Diethyl Phthalate)	20 - 30	% w/w of polymer	Essential for film formation, reducing the minimum film-forming temperature and improving film flexibility. The type and amount of plasticizer are critical. [2][13]
Anti-tacking Agent (e.g., Talc, Glyceryl Monostearate)	5 - 15	% w/w of polymer	Recommended to prevent tackiness and agglomeration during the coating process.
Dispersion Time	30 - 60	min	Adequate time for proper dispersion of all components is necessary for a homogenous coating suspension.

Experimental Protocols

Protocol 1: Preparation of Aquateric® Aqueous Coating Suspension

Objective: To prepare a homogenous aqueous dispersion of **Aquateric**® suitable for spray coating.



Materials and Equipment:

- Aquateric® powder
- Purified water
- Plasticizer (e.g., Triethyl Citrate TEC)
- Anti-tacking agent (e.g., Talc)
- Variable speed overhead mixer
- Beaker or stainless steel vessel

Methodology:

- Weigh the required amount of purified water into a suitable vessel.
- While stirring the water with an overhead mixer at a moderate speed to create a vortex, slowly add the Aquateric® powder. Avoid dumping the powder to prevent clumping.
- Continue mixing for approximately 30 minutes to ensure the polymer is fully dispersed.
- In a separate container, disperse the plasticizer and any other liquid additives.
- Slowly add the plasticizer dispersion to the Aquateric® dispersion while continuing to stir.
- If using an anti-tacking agent like talc, slowly add it to the suspension.
- Continue mixing the final suspension for at least another 15-30 minutes to ensure homogeneity.
- Visually inspect the suspension for any undispersed particles or clumps before use.

Protocol 2: Fluidized Bed Coating of Pellets with Aquateric®

Methodological & Application





Objective: To apply a uniform enteric coat of **Aquateric**® onto a substrate (e.g., pellets) using a bottom-spray (Wurster) fluidized bed coater.

Materials and Equipment:

- Fluidized bed coater (e.g., with a Wurster insert)
- Substrate (e.g., drug-loaded pellets)
- Prepared Aquateric® coating suspension
- Peristaltic pump

Methodology:

- Equipment Setup:
 - Set up the fluidized bed coater with the appropriate bottom-spray (Wurster) configuration.
 - Ensure the nozzle is correctly positioned and the peristaltic pump is calibrated.
- Pre-heating:
 - Load the substrate into the coating chamber.
 - Start the fluidization with heated air to bring the product temperature to the target range (e.g., 35-40°C).
- Coating Process:
 - Once the target product temperature is stable, begin spraying the Aquateric® suspension at a pre-determined spray rate.
 - Continuously monitor and maintain the key process parameters (Inlet Air Temperature,
 Product Temperature, Atomization Pressure, and Spray Rate) within the desired ranges.
 - Periodically check for any signs of agglomeration or spray drying. Adjust parameters as necessary.



· Weight Gain Monitoring:

- The process can be monitored by spraying for a calculated time based on the spray rate or by using in-process weight monitoring if the equipment allows.
- Samples can be carefully withdrawn at intervals to assess weight gain and coating quality.

· Drying/Curing:

- Once the target amount of coating suspension has been applied, stop the spray.
- Continue to fluidize the coated substrate with heated air for a specified period (e.g., 15-30 minutes) to ensure complete drying and facilitate film formation.

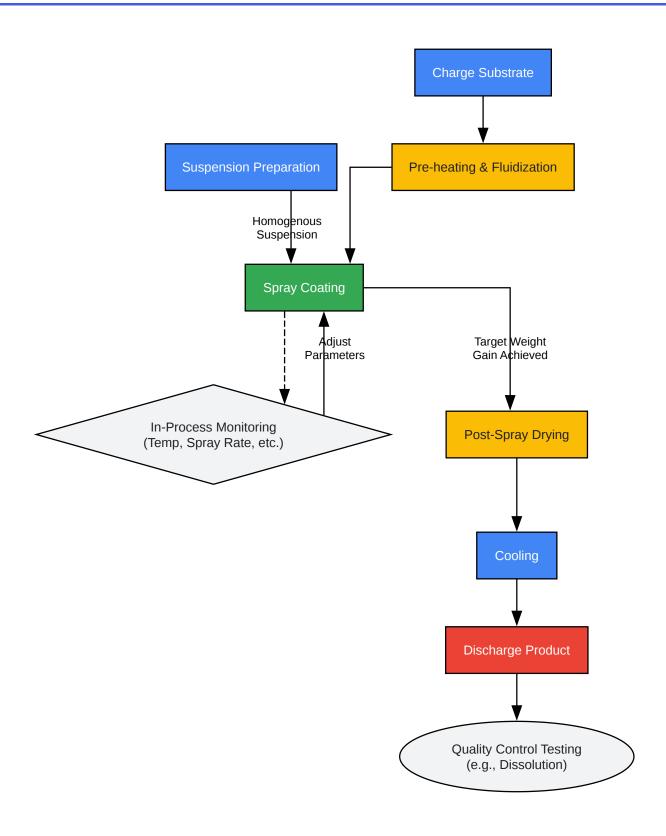
Cooling:

 After the drying phase, turn off the inlet air heater and continue fluidization with ambient air to cool the product down to room temperature before discharging.

Process Logic and Workflow

The following diagram illustrates the logical workflow for the **Aquateric**® coating process in a fluidized bed coater.





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Caption: Workflow for **Aquateric**® coating in a fluidized bed coater.



Conclusion

The successful application of **Aquateric®** enteric coating in a fluidized bed coater requires a systematic approach to process development and optimization. By carefully controlling the formulation of the coating suspension and the key processing parameters, a robust and reliable enteric-coated product can be achieved. The protocols and parameter ranges provided in this document serve as a starting point for this development process. It is crucial to perform experimental design (DoE) studies to identify the critical process parameters and their optimal ranges for a specific product and equipment combination.[6][7][8]

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- To cite this document: BenchChem. [Application Notes and Protocols for Aquateric® Enteric Coating in Fluidized Bed Coaters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166191#aquateric-coating-process-parameters-for-fluidized-bed-coaters]

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